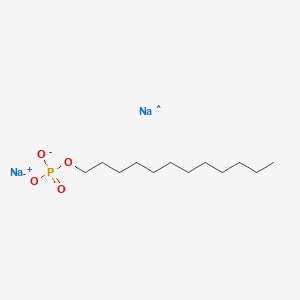

Phosphoricacidmono-n-dodecylester disodiumsalt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphoricacidmono-n-dodecylester disodiumsalt, also known as disodium lauryl phosphate, is an anionic surfactant widely used in various industries. It is a derivative of phosphoric acid and lauryl alcohol, forming a compound with the molecular formula C12H25Na2O4P. This compound is known for its excellent emulsifying, dispersing, and wetting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoricacidmono-n-dodecylester disodiumsalt is typically synthesized through the esterification of lauryl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions often involve:

Esterification: Lauryl alcohol is reacted with phosphoric acid at elevated temperatures (around 100-150°C) in the presence of a catalyst such as sulfuric acid.

Neutralization: The resulting monoester is then neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes with precise control over reaction conditions to ensure high purity and yield. The process includes:

Continuous Esterification: Using a continuous reactor to maintain optimal temperature and catalyst concentration.

Neutralization and Purification: The ester is continuously neutralized with sodium hydroxide, followed by purification steps such as filtration and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphoricacidmono-n-dodecylester disodiumsalt undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze back to lauryl alcohol and phosphoric acid.

Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.

Substitution: The ester group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically occurs under acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides or other esters can be used.

Major Products Formed

Hydrolysis: Lauryl alcohol and phosphoric acid.

Oxidation: Phosphoric acid derivatives.

Substitution: Various substituted phosphoric acid esters.

Scientific Research Applications

Phosphoricacidmono-n-dodecylester disodiumsalt has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and processes to enhance solubility and reaction rates.

Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

Medicine: Utilized in pharmaceutical formulations as an emulsifying agent to improve drug solubility and bioavailability.

Mechanism of Action

Phosphoricacidmono-n-dodecylester disodiumsalt exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The molecular targets include:

Cell Membranes: Disrupts lipid bilayers, leading to cell lysis.

Proteins: Enhances solubility and extraction of membrane-bound proteins.

Comparison with Similar Compounds

Similar Compounds

Sodium dodecyl sulfate: Another anionic surfactant with similar properties but different chemical structure.

Sodium lauryl ether sulfate: Contains an ether linkage, providing different solubility and foaming characteristics.

Disodium laureth sulfosuccinate: A milder surfactant often used in personal care products.

Uniqueness

Phosphoricacidmono-n-dodecylester disodiumsalt is unique due to its specific ester linkage and the presence of two sodium ions, which provide distinct emulsifying and dispersing properties compared to other surfactants .

Properties

Molecular Formula |

C12H25Na2O4P- |

|---|---|

Molecular Weight |

310.28 g/mol |

InChI |

InChI=1S/C12H27O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;;+1/p-2 |

InChI Key |

QLRDMEQEZQSDBJ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)([O-])[O-].[Na].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.